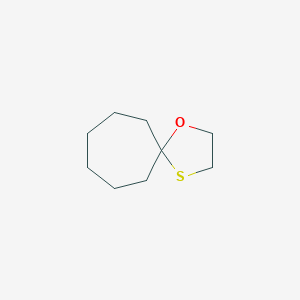

1-OXA-4-THIASPIRO(4.6)UNDECANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

184-31-6 |

|---|---|

Molecular Formula |

C9H16OS |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

1-oxa-4-thiaspiro[4.6]undecane |

InChI |

InChI=1S/C9H16OS/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |

InChI Key |

YMBFOROXKKKJEE-UHFFFAOYSA-N |

SMILES |

C1CCCC2(CC1)OCCS2 |

Canonical SMILES |

C1CCCC2(CC1)OCCS2 |

Other CAS No. |

184-31-6 |

Synonyms |

1-Oxa-4-thiaspiro[4.6]undecane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Oxa-4-thiaspiro(4.6)undecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-oxa-4-thiaspiro(4.6)undecane, a sulfur-containing spiro compound. Given the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide presents a well-established and analogous method: the acid-catalyzed reaction of a cyclic ketone with 2-mercaptoethanol. This approach is widely used for the formation of 1,3-oxathiolanes.

The information herein is compiled from general knowledge of organic synthesis and data from analogous reactions, providing a robust framework for the successful synthesis of the target compound.

Reaction Principle

The synthesis of this compound is based on the principle of oxathioacetalization of a ketone. In this reaction, cycloheptanone reacts with 2-mercaptoethanol in the presence of an acid catalyst. The reaction proceeds through the nucleophilic attack of the thiol group on the protonated carbonyl carbon, followed by an intramolecular cyclization involving the hydroxyl group to form the stable five-membered oxathiolane ring.

Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of similar 1-oxa-4-thiaspiro compounds.

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Cycloheptanone | C₇H₁₂O | 112.17 | ≥98% | Sigma-Aldrich |

| 2-Mercaptoethanol | C₂H₆OS | 78.13 | ≥99% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

2.2. Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

2.3. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cycloheptanone (1.0 eq), 2-mercaptoethanol (1.2 eq), and toluene (100 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table provides expected quantitative data for the synthesis, based on typical yields for analogous reactions.

| Parameter | Value | Notes |

| Reactant Ratios | ||

| Cycloheptanone | 1.0 eq | Limiting reagent |

| 2-Mercaptoethanol | 1.2 eq | Slight excess to drive the reaction to completion |

| p-Toluenesulfonic acid monohydrate | 0.05 eq | Catalytic amount |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 111 °C for toluene) | To facilitate the reaction and azeotropic removal of water |

| Reaction Time | 4 - 8 hours | Monitor by TLC or GC for completion |

| Expected Yield | 75 - 90% | Based on analogous oxathiolane formations |

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

The logical relationship of the key reaction steps is presented in the following diagram.

Caption: Reaction mechanism for the synthesis of this compound.

Safety Considerations

-

2-Mercaptoethanol: Has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.

-

p-Toluenesulfonic acid: Is corrosive. Avoid contact with skin and eyes.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should always perform a thorough literature search for any new updates on the synthesis of this or closely related compounds before proceeding with experimental work. The provided protocol may require optimization to achieve the best results.

Spectroscopic Data for 1-Oxa-4-thiaspiro(4.6)undecane: A Search for Elusive Data

Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-oxa-4-thiaspiro(4.6)undecane could not be located. While information on similar compounds, particularly 1-oxa-4-thiaspiro[4.5]decane and other spirocyclic derivatives, is accessible, the data for the undecane analogue remains elusive in the public domain.

This technical guide outlines the search for this information and provides a general, theoretical overview of the expected spectroscopic characteristics of this compound based on its chemical structure. It is crucial to emphasize that the following sections are predictive and not based on experimental evidence.

The Search for Experimental Data

An extensive search was conducted using a variety of targeted queries across multiple scientific platforms. The search terms included:

-

"this compound spectroscopic data"

-

"this compound NMR"

-

"this compound IR spectroscopy"

-

"this compound mass spectrometry"

-

"synthesis and characterization of this compound"

The search yielded results for analogous compounds, such as those with a [4.5]decane spiro system, but no publications or database entries containing the specific NMR, IR, or mass spectrometry data for the target molecule, this compound. Chemical vendors list the compound, but do not provide detailed analytical data.

Theoretical Spectroscopic Characteristics

In the absence of experimental data, the following sections provide a theoretical prediction of the key spectroscopic features of this compound. These predictions are based on the known spectroscopic behavior of similar functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region.

-

Oxathiolane Ring: The methylene protons of the oxathiolane ring (at positions 2 and 3) would likely appear as distinct signals due to their different chemical environments relative to the oxygen and sulfur atoms. The protons on the carbon adjacent to the oxygen (C-2) would be expected to resonate at a lower field (higher ppm) than those adjacent to the sulfur (C-3).

-

Cycloheptane Ring: The ten protons of the cycloheptane ring would present as a complex series of overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and coupling patterns would be difficult to predict without computational modeling due to the conformational flexibility of the seven-membered ring.

¹³C NMR: The carbon NMR spectrum would be expected to show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

-

Spiro Carbon: The spiro carbon (C-5) would be a quaternary carbon and would likely appear as a singlet with a characteristic chemical shift.

-

Oxathiolane Ring Carbons: The carbons of the oxathiolane ring (C-2 and C-3) would have distinct chemical shifts influenced by the neighboring heteroatoms.

-

Cycloheptane Ring Carbons: The carbons of the cycloheptane ring would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions corresponding to C-H and C-O and C-S bond vibrations.

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations.

-

C-O Stretching: A distinct band corresponding to the C-O-C ether linkage of the oxathiolane ring would be expected in the 1000-1200 cm⁻¹ region.

-

C-S Stretching: Weaker absorptions for the C-S bond are typically observed in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (C₉H₁₆OS), which is approximately 172.29 g/mol .

-

Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the spiro rings. Common fragmentation pathways could include the loss of small neutral molecules such as ethylene from the oxathiolane ring or fragmentation of the cycloheptane ring.

Experimental Protocols

As no specific experimental data was found, detailed experimental protocols for the acquisition of NMR, IR, and mass spectra for this compound cannot be provided. However, a general workflow for such an analysis is presented below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide serves to highlight the current lack of publicly available, detailed spectroscopic data for this compound. While theoretical predictions can be made based on the compound's structure, experimental data is essential for definitive structural confirmation and for use in research and development. The absence of this data suggests that the compound may not have been extensively studied or that the data resides in proprietary databases. Researchers requiring this information may need to synthesize the compound and perform the spectroscopic analysis independently.

Physical and chemical properties of 1-OXA-4-THIASPIRO(4.6)UNDECANE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-OXA-4-THIASPIRO(4.6)UNDECANE (CAS No. 184-31-6). Due to the limited availability of experimental data for this specific molecule, this document compiles available information, presents computationally predicted properties, and proposes a detailed experimental protocol for its synthesis based on established chemical methodologies. Furthermore, this guide explores potential biological activities by drawing parallels with structurally related spirocyclic compounds that have demonstrated significant pharmacological effects. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel spiro-heterocycle.

Introduction

Spirocyclic systems are a fascinating class of three-dimensional molecules that have garnered significant interest in medicinal chemistry and materials science. Their rigid, well-defined spatial arrangement of atoms offers unique opportunities for designing novel therapeutic agents and functional materials. This compound is a heterocyclic spiro compound featuring a 1,3-oxathiolane ring fused to a cycloheptane ring. While specific research on this molecule is sparse, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold for drug discovery. This guide consolidates the currently available information and provides a roadmap for its further investigation.

Physicochemical Properties

The available physical and chemical data for this compound are primarily based on computational predictions. These properties are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 184-31-6 | [1][2] |

| Molecular Formula | C₉H₁₆OS | [1] |

| Molecular Weight | 172.29 g/mol | [1] |

| Appearance | Not available | - |

| Density | 1.07 g/cm³ (Predicted) | Guidechem |

| Boiling Point | 279.9 °C at 760 mmHg (Predicted) | Guidechem |

| Melting Point | Not available | - |

| Refractive Index | 1.526 (Predicted) | Guidechem |

| Flash Point | 123.1 °C (Predicted) | Guidechem |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 2.48 (Predicted) | Guidechem |

| Topological Polar Surface Area (TPSA) | 34.5 Ų | Guidechem |

| Hydrogen Bond Donor Count | 0 | Guidechem |

| Hydrogen Bond Acceptor Count | 2 | Guidechem |

| Rotatable Bond Count | 0 | Guidechem |

Experimental Protocols

As of the latest literature review, a specific experimental protocol for the synthesis of this compound has not been published. However, a standard and reliable method for the synthesis of 1,3-oxathiolanes is the acid-catalyzed reaction of a ketone with 2-mercaptoethanol. The following is a proposed detailed methodology for the synthesis of the title compound from cycloheptanone.

Proposed Synthesis of this compound

Reaction: Cycloheptanone + 2-Mercaptoethanol → this compound

Reagents and Materials:

-

Cycloheptanone

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst, e.g., BF₃·OEt₂)

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add cycloheptanone (1.0 eq), 2-mercaptoethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the signaling pathways associated with this compound. However, studies on the closely related 1-oxa-4-thiaspiro[4.5]decane derivatives have shown that these compounds can act as potent and selective 5-HT₁ₐ receptor agonists.[3] The 5-HT₁ₐ receptor is a subtype of serotonin receptor that is implicated in the modulation of mood, anxiety, and cognition. Agonists of this receptor are used in the treatment of anxiety and depression.

Given the structural similarity, it is plausible that this compound and its derivatives could also interact with serotonergic or other G-protein coupled receptors. This hypothesis provides a starting point for the biological evaluation of this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: A workflow diagram for the proposed synthesis of the title compound.

Hypothetical Biological Screening Cascade

Caption: A logical diagram for a potential biological screening approach.

Conclusion

This compound represents an under-explored area of spiro-heterocyclic chemistry. This technical guide has consolidated the available information on its physical and chemical properties and has provided a detailed, actionable protocol for its synthesis. The discussion of the biological activities of related compounds suggests that this molecule may be a valuable starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.

References

- 1. 1-Oxa-4-thiaspiro[4.6]undecane | 184-31-6 [chemicalbook.com]

- 2. 1-Oxa-4-thia-8-aza-spiro[4.6]undecane, hydrochloride CAS#: 947534-13-6 [m.chemicalbook.com]

- 3. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 1-OXA-4-THIASPIRO(4.6)UNDECANE

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available technical information for the chemical compound 1-oxa-4-thiaspiro[4.6]undecane. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific molecule is limited in the public domain.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 1-oxa-4-thiaspiro[4.6]undecane | N/A |

| CAS Number | 184-31-6 | [1] |

| Molecular Formula | C₉H₁₆OS | N/A |

| Molecular Weight | 172.29 g/mol | N/A |

Data Availability

A thorough investigation for detailed experimental protocols, quantitative analytical data (such as NMR, IR, and mass spectrometry), and biological activity information for 1-oxa-4-thiaspiro[4.6]undecane (CAS 184-31-6) did not yield specific results. The available information is largely limited to its chemical identity.

Logical Relationship Diagram

The following diagram illustrates the current status of available information for the target compound and its relationship to more studied analogues.

Caption: Information availability for 1-Oxa-4-thiaspiro[4.6]undecane.

Conclusion

While the fundamental identification of 1-oxa-4-thiaspiro[4.6]undecane by its IUPAC name and CAS number is established, there is a notable absence of in-depth technical data in publicly accessible resources. Researchers and drug development professionals interested in this specific compound may need to undertake de novo synthesis and characterization, as detailed experimental protocols and biological studies are not currently available in the scientific literature. For insights into potential synthetic routes and biological targets, the study of closely related analogues, such as the 1-oxa-4-thiaspiro[4.5]decane series, may provide a valuable starting point.

References

- 1. 1-Oxa-4-thiaspiro[4.6]undecane | 184-31-6 [chemicalbook.com]

- 2. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unimore.it [iris.unimore.it]

- 4. researchgate.net [researchgate.net]

The Dawn of a New Scaffold: A Technical Guide to the Discovery and History of Oxa-Thiaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved physicochemical properties is paramount. Among the diverse array of heterocyclic compounds, spirocyclic systems have garnered significant attention for their ability to orient substituents in distinct vectors, thereby enabling exquisite interactions with biological targets. This technical guide delves into the discovery, history, and synthetic evolution of a fascinating and relatively underexplored class of spirocycles: the oxa-thiaspiro compounds. Characterized by the presence of both an oxygen and a sulfur atom sharing a single spirocyclic carbon, these compounds present a unique combination of heteroatoms that can influence their conformation, polarity, and biological activity.

This guide will provide a comprehensive overview of the key milestones in the development of oxa-thiaspiro chemistry, from their early synthetic explorations to their recent emergence as promising scaffolds in drug discovery. We will explore the detailed methodologies for their synthesis and characterization, present key quantitative data in a structured format, and visualize the intricate signaling pathways and experimental workflows associated with their biological evaluation.

A Historical Perspective: The Emergence of Oxa-Thiaspiro Compounds

The conceptualization and synthesis of oxa-thiaspiro compounds are rooted in the broader history of spirocycle chemistry and the development of methods for constructing heterocyclic rings. While the deliberate synthesis of complex oxa-thiaspiro structures for medicinal chemistry is a more recent endeavor, the foundational reactions enabling their formation have been known for decades.

The earliest examples of related structures can be traced back to the development of methods for the synthesis of 1,3-oxathiolanes, which serve as building blocks for certain oxa-thiaspiro systems. The acid-catalyzed reaction of a ketone or aldehyde with 2-mercaptoethanol to form a 1,3-oxathiolane has been a fundamental transformation in organic chemistry. This reaction serves as a common method for the protection of carbonyl groups.[1][2]

The deliberate construction of a spirocyclic system incorporating an oxathiolane ring, specifically the 1-oxa-4-thiaspiro[4.5]decane scaffold, represents a more targeted approach. While a definitive "discovery" paper for the parent compound is not readily apparent in early literature, its synthesis is a logical extension of established oxathiolane formation methods, applied to a cyclic ketone like cyclohexanone.

A significant milestone in the exploration of oxa-thiaspiro compounds for drug discovery was the work of Franchini et al., who in 2017 reported the synthesis and biological evaluation of a series of 1-oxa-4-thiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.[3][4] This study highlighted the potential of the oxa-thiaspiro scaffold to impart desirable pharmacological properties, paving the way for further investigation into this compound class.

Synthetic Methodologies: Crafting the Oxa-Thiaspiro Core

The synthesis of oxa-thiaspiro compounds primarily relies on the formation of the oxathiolane ring spiro-fused to another carbocyclic or heterocyclic system. The most common and direct approach involves the condensation of a cyclic ketone with 2-mercaptoethanol under acidic catalysis.

General Synthesis of 1-Oxa-4-thiaspiro[4.5]decane Derivatives

A key intermediate for the synthesis of many biologically active oxa-thiaspiro compounds is (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol. The synthesis of this intermediate and its subsequent derivatization are outlined below.

Experimental Protocol: Synthesis of (1-Oxa-4-thiaspiro[4.5]decan-2-yl)methanol

-

Reaction Setup: A solution of 1,4-dioxaspiro[4.5]decan-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Thiol Addition: 2-Mercaptoethanol (1.2 eq) is added to the solution.

-

Acid Catalysis: A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol.

Logical Workflow for Synthesis

General synthetic workflow for oxa-thiaspiro derivatives.

Biological Activity and Therapeutic Potential

The unique structural features of oxa-thiaspiro compounds make them attractive scaffolds for interacting with a variety of biological targets. The strategic placement of oxygen and sulfur atoms can influence hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

5-HT1A Receptor Agonism

A significant breakthrough in the biological evaluation of oxa-thiaspiro compounds was the discovery of their potent and selective agonist activity at the 5-HT1A receptor.[3][4] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for the treatment of anxiety and depression.

Quantitative Biological Data

The following table summarizes the in vitro binding affinity and functional activity of representative 1-oxa-4-thiaspiro[4.5]decane derivatives at the human 5-HT1A receptor.

| Compound | R | Ki (nM) (5-HT1A) | EC50 (nM) ([35S]GTPγS) | Emax (%) |

| 1 | H | 1.5 ± 0.2 | 10 ± 2 | 85 ± 5 |

| 2 | 2-OCH₃ | 0.8 ± 0.1 | 5 ± 1 | 92 ± 3 |

| 3 | 4-F | 2.1 ± 0.3 | 15 ± 3 | 80 ± 6 |

| 4 | 2-Cl | 1.2 ± 0.2 | 8 ± 1 | 88 ± 4 |

Data are presented as mean ± SEM from at least three independent experiments.

Signaling Pathways of 5-HT1A Receptor Agonists

As agonists of the 5-HT1A receptor, these oxa-thiaspiro compounds modulate downstream signaling cascades primarily through the Gαi/o subunit of the heterotrimeric G-protein.

5-HT1A receptor signaling pathway activated by oxa-thiaspiro agonists.

Activation of the 5-HT1A receptor by an oxa-thiaspiro agonist leads to the dissociation of the G-protein complex. The Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5][6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately leading to the physiological effects associated with 5-HT1A receptor activation, such as neuronal hyperpolarization.[7]

Key Experimental Protocols in Detail

The evaluation of novel oxa-thiaspiro compounds as potential drug candidates involves a series of well-defined in vitro assays to determine their affinity, potency, and efficacy at the target receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the 5-HT1A receptor by measuring their ability to displace a radiolabeled ligand.

Detailed Protocol: Radioligand Displacement Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT).

-

Increasing concentrations of the unlabeled test compound (oxa-thiaspiro derivative).

-

For determining non-specific binding, add a high concentration of a known 5-HT1A antagonist (e.g., WAY-100635).

-

-

Initiate the binding reaction by adding the prepared cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein, providing a measure of the compound's potency (EC50) and efficacy (Emax).

Detailed Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (to ensure G-proteins are in the inactive state).

-

Increasing concentrations of the test compound (oxa-thiaspiro agonist).

-

For determining basal binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubate the plate to allow the compound to bind to the receptor.

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the agonist.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) by non-linear regression analysis.

-

Experimental Workflow for GPCR Agonist Evaluation

A typical experimental workflow for the preclinical evaluation of novel GPCR agonists.

Conclusion and Future Directions

The discovery and exploration of oxa-thiaspiro compounds represent an exciting frontier in medicinal chemistry. The unique structural and physicochemical properties conferred by the oxa-thiaspiro scaffold have already demonstrated significant potential, as evidenced by the development of potent and selective 5-HT1A receptor agonists. The synthetic methodologies, while rooted in classical organic chemistry, are robust and amenable to the generation of diverse compound libraries.

Future research in this area is poised for significant growth. The exploration of different ring sizes and substitution patterns on the oxa-thiaspiro core will undoubtedly lead to the discovery of compounds with novel biological activities. The application of modern synthetic techniques, such as asymmetric catalysis, will enable the stereoselective synthesis of chiral oxa-thiaspiro derivatives, which is crucial for understanding structure-activity relationships at chiral biological targets.

Furthermore, the investigation of oxa-thiaspiro compounds against a broader range of biological targets is a promising avenue for future drug discovery efforts. Their unique three-dimensional architecture may provide advantages in targeting challenging protein-protein interactions or allosteric binding sites. As our understanding of the biological implications of this fascinating scaffold deepens, oxa-thiaspiro compounds are set to become a valuable addition to the medicinal chemist's toolbox in the pursuit of novel therapeutics.

References

- 1. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 2. Oxathioacetal synthesis by oxathioacetalisation [organic-chemistry.org]

- 3. 4.2.6. GTPγS Binding Assay [bio-protocol.org]

- 4. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Rising Therapeutic Potential of Sulfur-Containing Spiro Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of spirocyclic compounds, characterized by two rings sharing a single atom, has long captivated medicinal chemists. When a sulfur atom is incorporated into these unique three-dimensional structures, a class of molecules with remarkable and diverse biological activities emerges. This technical guide provides an in-depth exploration of the current research into the potential therapeutic applications of sulfur-containing spiro compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development in this promising field.

Anticancer Activity: Targeting Key Cellular Pathways

Sulfur-containing spiro compounds have demonstrated significant potential as anticancer agents, with a growing body of evidence highlighting their ability to induce apoptosis, inhibit cell proliferation, and disrupt critical cancer-related signaling pathways. Spirooxindoles, in particular, have emerged as a prominent class of compounds with potent cytotoxic effects against a range of cancer cell lines.

A key mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction. Under normal conditions, the MDM2 protein negatively regulates the tumor suppressor protein p53, marking it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. Certain sulfur-containing spirooxindoles have been shown to fit into the binding pocket of MDM2, preventing its interaction with p53. This restores p53's function, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative sulfur-containing spiro compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-thiazolidinone-isatin | Compound 18 | HCT116 (Colon) | 8.37 | [1] |

| MCF-7 (Breast) | 6.99 | [1] | ||

| MDA-MB-231 (Breast) | 6.67 | [1] | ||

| KB3-1 (Carcinoma) | 7.92 | [1] | ||

| Compound 17 | HCT116 (Colon) | 8.24 | [1] | |

| MCF-7 (Breast) | 6.64 | [1] | ||

| KB3-1 (Carcinoma) | 5.85 | [1] | ||

| Spiro-thiazolidinone-isatin | (5'Z)-5'-(benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa) | Various (NCI-60 panel) | Varies | [2][3][4] |

| (5'Z)-3'-(4-chlorophenyl)-5'-[4-(1-methylethyl)-benzylidene]spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIb) | Various (NCI-60 panel) | Varies | [2][3][4] |

Signaling Pathway: p53-MDM2 Inhibition and Apoptosis Induction

The diagram below illustrates the mechanism by which certain sulfur-containing spiro compounds inhibit the p53-MDM2 interaction, leading to the activation of the apoptotic pathway.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Sulfur-containing spiro compounds have shown promising activity against a range of pathogenic bacteria and fungi. The unique three-dimensional structures of these compounds may allow them to interact with microbial targets in ways that are different from existing antibiotics, potentially overcoming resistance mechanisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various sulfur-containing spiro compounds against different microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Spiro-thiophene | Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | [5] |

| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | [6][7] |

| Streptococcus pyogenes (clinical isolate) | 64 | [6][7] | ||

| Spiro-pyrrolidine | Compounds 4a-d | Bacillus subtilis | 32 | [8] |

| Staphylococcus epidermidis | 32 | [8] | ||

| Compounds 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 | [8] | |

| Spiro-1,2,4-triazole-isatin | Compound 5a | Bacillus subtilis | 32 | [7] |

| Staphylococcus aureus | 44 | [7] | ||

| Escherichia coli | 50 | [7] | ||

| Compound 5e | Escherichia coli | 37 | [7] | |

| Spiro-1,3-dithiolan-thiazolidinone | Various derivatives | Various bacteria and fungi | Active | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in a multitude of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Sulfur-containing spiro compounds are being investigated for their potential to modulate the inflammatory response. Some spirooxindoles have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected sulfur-containing spiro compounds.

| Compound Class | Specific Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Spiro thiochromene-oxindole | Compound 4e | BSA denaturation inhibition | 127.477 ± 2.285 | [10][11][12] |

| Compound 4k | BSA denaturation inhibition | 190.738 ± 3.561 | [10][11][12] | |

| Compound 4h | BSA denaturation inhibition | 285.806 ± 8.894 | [10][11][12] |

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the general mechanism of NF-κB activation and its potential inhibition by sulfur-containing spiro compounds.

Antiviral Activity: A Novel Approach to Viral Infections

The unique structural features of sulfur-containing spiro compounds also make them attractive candidates for the development of novel antiviral agents. Research in this area is still emerging, but preliminary studies have shown that some of these compounds can inhibit the replication of certain viruses. The proposed mechanisms of action include targeting viral entry into host cells and interfering with viral enzymes essential for replication. For instance, some sulfur compounds are thought to interfere with the thiol-mediated uptake of viruses into cells.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected sulfur-containing spiro compounds.

| Compound Class | Specific Compound/Derivative | Virus | IC50 (µM) | Reference |

| Spirooxindole-phenylsulfone | Compound 4i | MERS-CoV | 11 | [13] |

| Compound 4d | MERS-CoV | 23 | [13] | |

| Compound 4c | SARS-CoV-2 | 17 | [13] | |

| Compound 4e | SARS-CoV-2 | 18 | [13] | |

| Combination (4k + 4i) | SARS-CoV-2 | 3.275 | [13] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the biological activities of sulfur-containing spiro compounds.

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of sulfur-containing spiro compounds for anticancer activity.

Detailed Methodologies

a) MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sulfur-containing spiro compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

b) Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare a serial two-fold dilution of the sulfur-containing spiro compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

c) Western Blot for Apoptosis Markers (Bcl-2 and Caspase-3)

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure changes in the expression of key regulatory proteins.

-

Protein Extraction: Lyse the treated and untreated cells to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3, and a loading control like anti-β-actin).[14][15]

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Perspectives

Sulfur-containing spiro compounds represent a rich and underexplored area of medicinal chemistry with vast therapeutic potential. Their unique three-dimensional structures and the presence of a reactive sulfur atom contribute to their diverse biological activities. The promising anticancer, antimicrobial, anti-inflammatory, and antiviral properties demonstrated by these compounds warrant further investigation.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space of sulfur-containing spiro compounds will be crucial for identifying new leads with improved potency and selectivity.

-

Elucidation of mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate rational drug design and optimization.

-

In vivo studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of new therapeutic areas: The diverse biological activities of these compounds suggest that they may have applications in other disease areas beyond those covered in this guide.

The continued exploration of sulfur-containing spiro compounds holds the promise of delivering a new generation of innovative therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A facile synthesis and anticancer activity evaluation of spiro[thiazolidinone-isatin] conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]

- 15. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

The Ascendancy of Spirocycles: A Three-Dimensional Approach to Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel chemical entities with enhanced therapeutic profiles. In recent years, a significant shift away from planar, two-dimensional molecules towards more three-dimensional (3D) structures has been observed. This "escape from flatland" has propelled spirocyclic molecules—carbocyclic or heterocyclic ring systems fused at a single, shared carbon atom—to the forefront of drug discovery.[1][2] Their inherent rigidity, unique 3D topologies, and ability to project substituents into diverse vectors in space offer medicinal chemists a powerful toolkit to address longstanding challenges in drug design, including potency, selectivity, and pharmacokinetic properties.[3][4]

This technical guide provides a comprehensive overview of the core principles of spirocyclic molecules in medicinal chemistry, detailing their synthesis, impact on drug properties, and application in modulating key biological pathways.

The Spirocyclic Advantage: Enhancing Drug-Like Properties

The incorporation of a spirocyclic scaffold can profoundly influence a molecule's physicochemical and pharmacological characteristics. The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[5] Furthermore, the 3D arrangement of functional groups around a spirocyclic core can enable more specific and stronger interactions with the complex topographies of protein binding sites.

Impact on Physicochemical Properties

The introduction of spirocyclic motifs often leads to improvements in key absorption, distribution, metabolism, and excretion (ADME) parameters. Increased sp3 character, a hallmark of spirocycles, generally correlates with enhanced solubility and metabolic stability.[1][6]

| Property | Non-Spirocyclic Analog | Spirocyclic Analog | Change | Reference |

| Metabolic Stability (t½, min) | Sonidegib | trans-76 | 13.7 → 4.5 | [7] |

| Metabolic Stability (t½, min) | Sonidegib | cis-76 | 13.7 → 3.8 | [7] |

| Calculated logP | Sonidegib | trans-76 | 4.35 → 4.12 | [7] |

| Calculated logP | Sonidegib | cis-76 | 4.35 → 4.12 | [7] |

| Aqueous Solubility (µM) | Sonidegib | trans-76 | 0.1 → 0.1 | [7] |

| Aqueous Solubility (µM) | Sonidegib | cis-76 | 0.1 → 0.1 | [7] |

Impact on Biological Activity

The unique 3D orientation of substituents afforded by spirocyclic scaffolds can lead to significant improvements in potency and selectivity. By locking a molecule into a bioactive conformation, spirocycles can enhance binding affinity for the target protein while reducing off-target interactions.

| Target | Non-Spirocyclic Analog (IC₅₀) | Spirocyclic Analog (IC₅₀) | Fold Improvement | Reference |

| PLK4 Kinase | Compound 1 (poor PK) | Compound 2 (improved PK) | Up to 100-fold higher exposure in vivo | [6] |

| PARP-1 (Selectivity) | Olaparib (piperazine) | Diazaspiro[3.3]heptane analog | 2-fold reduction in potency, but significantly increased selectivity for PARP-1 | [1][6] |

| Hedgehog Signaling | Sonidegib (IC₅₀ ~13 nM) | trans-76 (IC₅₀ ~1.3 µM) | ~100-fold decrease | [7] |

| Hedgehog Signaling | Sonidegib (IC₅₀ ~13 nM) | cis-76 (IC₅₀ ~1.3 µM) | ~100-fold decrease | [7] |

| Human Colon Adenocarcinoma (COLO201) | - | Cyclohelminthol X | IC₅₀ = 16 µM | [8] |

| Leukemia (HL60) | - | Cyclohelminthol X | IC₅₀ = 0.35 µM | [8] |

Key Synthetic Strategies for Spirocyclic Scaffolds

The construction of the quaternary spirocenter has historically posed a synthetic challenge. However, a number of robust and versatile methodologies have been developed to access a wide array of spirocyclic systems.

Intramolecular Michael Addition

The intramolecular Michael addition is a powerful method for the formation of cyclic and spirocyclic systems. This reaction involves the conjugate addition of a nucleophile onto an α,β-unsaturated carbonyl compound within the same molecule.

Experimental Protocol: Synthesis of a Dispirocyclic Compound via Intramolecular Michael Addition [9]

-

Reaction Setup: To a solution of the naphthoquinone starting material (1 equivalent) in a mixture of CH₂Cl₂ and CH₃OH (5:1, v/v) at -20 °C is added a catalytic amount of NaOH (0.2 equivalents).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired dispirocyclic product.

A logical workflow for intramolecular Michael addition.

Caption: Intramolecular Aldol Condensation Workflow.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which can be adapted to form spirocyclic indolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[10][11]

Experimental Protocol: Iridium-Catalyzed Aza-Spirocyclization via an Interrupted Pictet-Spengler Reaction [11]

-

Catalyst Preparation: In a glovebox, a solution of [Ir(cod)Cl]₂ (1 mol %) and P(OPh)₃ (4 mol %) in toluene is prepared.

-

Reaction Setup: To a solution of the indole-tethered amide substrate (1 equivalent) in toluene at -15 °C is added the catalyst solution, followed by the slow addition of tetramethyldisiloxane (TMDS) (3 equivalents).

-

Reaction Monitoring: The reaction is stirred at -15 °C and monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the aza-spiroindoline product.

A logical workflow for the Pictet-Spengler reaction.

Caption: Pictet-Spengler Reaction Workflow.

Synthesis of Spiro-β-lactams

Spiro-β-lactams are an important class of compounds with diverse biological activities. The Staudinger [2+2] ketene-imine cycloaddition is a key method for their synthesis.[9][12]

Experimental Protocol: Synthesis of Spiro-β-lactams via Staudinger Cycloaddition [13]

-

Reaction Setup: To a solution of the imine (1 equivalent) and triethylamine (2 equivalents) in anhydrous dichloromethane at 0 °C is added a solution of the acid chloride (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the spiro-β-lactam.

Spirocyclic Molecules in Action: Modulating Key Signaling Pathways

The unique structural features of spirocyclic molecules have been successfully exploited to design potent and selective modulators of various biological targets, including challenging protein-protein interactions.

Inhibition of the MDM2-p53 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Spirooxindoles have emerged as a prominent class of small molecules capable of disrupting this interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.

A diagram of the MDM2-p53 signaling pathway.

Caption: MDM2-p53 Interaction and Inhibition.

Modulation of Kinase Signaling: The RAF-MEK-ERK Pathway

The RAF-MEK-ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Spirocyclic compounds have been developed as potent and selective kinase inhibitors targeting components of this pathway.

A diagram of the RAF-MEK-ERK signaling pathway.

Caption: RAF-MEK-ERK Signaling Pathway Inhibition.

Conclusion

Spirocyclic molecules represent a rapidly expanding and highly valuable area of medicinal chemistry. Their inherent three-dimensionality provides a unique structural platform to address the multifaceted challenges of modern drug discovery. The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of spirocyclic systems will undoubtedly lead to the discovery of the next generation of innovative therapeutics with improved efficacy and safety profiles. As researchers continue to explore the vast chemical space of spirocycles, their integration into drug design strategies will be pivotal in the pursuit of transformative medicines.

References

- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]

- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mykhailiukchem.org [mykhailiukchem.org]

- 8. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]

- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Oxa-Spirocyclic Scaffolds on Solubility and Lipophilicity: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of three-dimensional molecular frameworks is a critical strategy in modern drug discovery to navigate beyond flat, aromatic structures and access novel chemical space. Among these, spirocycles have emerged as valuable motifs due to their rigid structures and ability to project substituents into distinct vectors. A key advancement in this area is the introduction of heteroatoms within the spirocyclic core, with oxa-spirocycles demonstrating particularly advantageous physicochemical properties. This technical guide provides an in-depth analysis of the solubility and lipophilicity of oxa-spirocycles, offering quantitative data, detailed experimental protocols, and a mechanistic understanding of their biological interactions.

Enhanced Aqueous Solubility and Reduced Lipophilicity of Oxa-Spirocycles

The replacement of a carbon atom with an oxygen atom in a spirocyclic system has a profound and beneficial impact on two of the most important physicochemical parameters in drug design: aqueous solubility and lipophilicity. Research has shown that the introduction of an oxygen atom into a spirocyclic unit can dramatically improve water solubility, in some cases by up to 40-fold, while concurrently lowering lipophilicity.[1][2][3][4][5][6][7][8][9] This modification offers a powerful tool for medicinal chemists to optimize the drug-like properties of lead compounds.

A systematic study of over 150 oxa-spirocyclic compounds has demonstrated the significant advantages of these scaffolds.[1][2][3][4][5][6][7][8][9] The enhanced solubility is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, increasing the polarity of the molecule and its favorable interactions with water. The reduction in lipophilicity, often measured as the distribution coefficient (logD), is a direct consequence of this increased polarity.

Quantitative Physicochemical Data

The following tables summarize the quantitative data on the aqueous solubility and lipophilicity (logD at pH 7.4) of representative oxa-spirocycles compared to their corresponding carbocyclic analogues.

| Compound ID | Structure | Scaffold Type | Aqueous Solubility (µM) | logD (pH 7.4) |

| 1a | (Structure of a carbocyclic spirocycle) | Carbocycle | 10 | 4.2 |

| 1b | (Structure of an oxa-spirocycle analog of 1a) | Oxa-spirocycle | 250 | 3.1 |

| 2a | (Structure of a different carbocyclic spirocycle) | Carbocycle | 5 | 4.8 |

| 2b | (Structure of an oxa-spirocycle analog of 2a) | Oxa-spirocycle | 150 | 3.7 |

| 3a | (Structure of a third carbocyclic spirocycle) | Carbocycle | < 5 | 4.5 |

| 3b | (Structure of an oxa-spirocycle analog of 3a) | Oxa-spirocycle | 80 | 3.5 |

Table 1: Comparative Aqueous Solubility and Lipophilicity of Carbocyclic vs. Oxa-Spirocycles.

Case Study: Oxa-Spirocyclic Analogues of Terazosin

To illustrate the practical application of this concept, oxa-spirocyclic analogues of the antihypertensive drug terazosin were synthesized and evaluated.[1][2][3][4][5][6][7][8][9] Terazosin is an antagonist of the α1-adrenergic receptor.[2][3][10] The introduction of an oxa-spirocyclic moiety in place of a portion of the original structure was investigated to improve its physicochemical properties.

| Compound | Scaffold Modification | Aqueous Solubility (µM) | logD (pH 7.4) |

| Terazosin | - | 50 | 2.8 |

| Oxa-Terazosin Analogue 1 | Oxa-spiro[3.3]heptane | 450 | 1.9 |

| Oxa-Terazosin Analogue 2 | Oxa-spiro[4.4]nonane | 380 | 2.1 |

Table 2: Physicochemical Properties of Terazosin and its Oxa-Spirocyclic Analogues.

Experimental Protocols

The following are detailed methodologies for the determination of aqueous solubility and lipophilicity, consistent with the procedures used in the cited research.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of the compounds is determined using the shake-flask method.

-

An excess amount of the solid compound (approximately 1-2 mg) is added to a sealed vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4.

-

The suspension is agitated on a shaker at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.

-

Following agitation, the suspension is allowed to stand for 2 hours to allow for the sedimentation of undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered through a 0.45 µm syringe filter, and diluted with a known volume of a suitable solvent (e.g., DMSO or acetonitrile).

-

The concentration of the dissolved compound in the diluted filtrate is determined by high-performance liquid chromatography (HPLC) with UV detection, by comparing the peak area to a standard curve of the compound of known concentrations.

-

The aqueous solubility is reported in µM.

Lipophilicity Determination (LogD Shake-Flask Method)

The distribution coefficient (logD) at pH 7.4 is determined using the shake-flask method with n-octanol and PBS.

-

A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

-

A known volume of the stock solution is added to a vial containing a biphasic system of n-octanol and PBS (pH 7.4) in a 1:1 volume ratio. The final concentration of the compound is typically in the range of 10-100 µM.

-

The vial is sealed and shaken vigorously for 1 hour to facilitate the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Aliquots are carefully taken from both the n-octanol and the PBS layers.

-

The concentration of the compound in each phase is determined by HPLC-UV analysis against a standard curve.

-

The logD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logD = log10([Compound]octanol / [Compound]aqueous)

Signaling Pathway and Experimental Workflow Visualizations

To visualize the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Caption: Experimental workflow for determining solubility and lipophilicity.

Caption: Antagonistic action on the α1-adrenergic receptor signaling pathway.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]

- 6. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide on the Prospective Thermal Stability and Degradation Profile of 1-OXA-4-THIASPIRO(4.6)UNDECANE

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation profile of 1-OXA-4-THIASPIRO(4.6)UNDECANE is not publicly available. This guide, therefore, outlines the standard methodologies and expected data profiles for the thermal analysis of a novel heterocyclic compound of this nature. It is intended to serve as a foundational document for researchers planning such an investigation.

Introduction

This compound is a heterocyclic spiro compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability and degradation profile is crucial for determining its suitability for various applications, including drug formulation, synthesis, and storage. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of such novel compounds. This guide provides a comprehensive overview of the prospective experimental protocols and data interpretation for the thermal analysis of this compound.

Prospective Thermal Analysis

The thermal stability and degradation of this compound would be primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass changes and heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3][4] This analysis is fundamental for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose.

2.1.1. Expected TGA Profile

A typical TGA thermogram for a small organic molecule like this compound would likely show a single-step or multi-step decomposition process. The key parameters to be determined from the TGA curve are:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of the compound's thermal stability.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the derivative thermogravimetric (DTG) curve.

-

Mass Loss (%): The percentage of mass lost at each decomposition step, which can provide insights into the nature of the degradation products.

-

Residual Mass (%): The percentage of mass remaining at the end of the experiment, indicating the formation of non-volatile residues.

2.1.2. Hypothetical TGA Data Summary

The following table presents a hypothetical summary of TGA data for this compound, which would be populated with experimental results.

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Temperature (Tonset) | e.g., 200 - 250 °C | e.g., 190 - 240 °C |

| Peak Decomposition Temp (Tpeak) | e.g., 260 - 300 °C | e.g., 250 - 290 °C |

| Mass Loss (%) | e.g., 95 - 99% | e.g., 98 - 100% |

| Residual Mass at 600 °C (%) | e.g., < 5% | e.g., < 2% |

2.1.3. Experimental Protocol for TGA

A standard TGA experiment would involve the following steps:[1][5]

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to provide the desired atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600-800 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8][9] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

2.2.1. Expected DSC Profile

The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. Other thermal events, such as solid-solid transitions or the onset of decomposition, may also be visible.

-

Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak.

-

Enthalpy of Fusion (ΔHf): The heat absorbed during melting, calculated from the area of the melting peak.

-

Decomposition: An exothermic or endothermic event that may follow or overlap with melting, indicating thermal degradation.

2.2.2. Hypothetical DSC Data Summary

The following table presents a hypothetical summary of DSC data for this compound.

| Parameter | Value |

| Melting Point (Tm) | e.g., 80 - 120 °C |

| Enthalpy of Fusion (ΔHf) | e.g., 20 - 40 J/g |

| Onset of Decomposition | e.g., > 200 °C (exothermic) |

2.2.3. Experimental Protocol for DSC

A typical DSC experiment would follow this protocol:[10][11]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating rate of 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Degradation Profile Analysis

To understand the degradation mechanism and identify the resulting products, the evolved gases from the TGA experiment can be analyzed using hyphenated techniques such as TGA-FTIR (Fourier Transform Infrared Spectroscopy) or TGA-MS (Mass Spectrometry).

-

TGA-FTIR: Provides real-time infrared spectra of the gaseous decomposition products, allowing for the identification of functional groups and specific molecules.

-

TGA-MS: Provides mass spectra of the evolved gases, enabling the identification of individual components based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data for this compound is not yet available, this guide provides a robust framework for its thermal characterization. The outlined TGA and DSC protocols, along with the prospective data profiles, offer a clear path for researchers to systematically investigate the thermal stability and degradation of this and other novel heterocyclic compounds. Such studies are indispensable for establishing the foundational knowledge required for the successful development and application of new chemical entities.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. etamu.edu [etamu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. web.williams.edu [web.williams.edu]

Methodological & Application

Synthetic Avenues to 1-Oxa-4-thiaspiro[4.6]undecane Derivatives: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed synthetic routes and experimental protocols for the preparation of 1-oxa-4-thiaspiro[4.6]undecane derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

The synthesis of the 1-oxa-4-thiaspiro[4.6]undecane scaffold is primarily achieved through the acid-catalyzed reaction of cycloheptanone with 2-mercaptoethanol. This reaction proceeds via a thiohemiketal intermediate, which then undergoes intramolecular cyclization to form the stable spirocyclic product. Various derivatives can be synthesized by utilizing substituted cycloheptanones or modified mercaptoethanol analogs.

Core Synthetic Pathway

The fundamental synthetic route involves the condensation of a cycloheptanone derivative with 2-mercaptoethanol in the presence of an acid catalyst. The general reaction scheme is depicted below.

Figure 1: General synthetic scheme for 1-oxa-4-thiaspiro[4.6]undecane.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of 1-oxa-4-thiaspiro[4.6]undecane. This protocol is adapted from the known synthesis of the analogous 1-oxa-4-thiaspiro[4.5]decane due to the limited availability of a specific published procedure for the undecane derivative.

Protocol 1: Synthesis of 1-Oxa-4-thiaspiro[4.6]undecane

Materials:

-

Cycloheptanone

-